

preliminary pharmacological profile of 5-Methylbenzo[d]oxazole-2(3H)-thione

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Methylbenzo[d]oxazole-2(3H)-thione

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An In-Depth Technical Guide to the Preliminary Pharmacological Profile of 5-Methylbenzo[d]oxazole-2(3H)-thione

This guide provides a comprehensive preliminary pharmacological profile of **5-Methylbenzo[d]oxazole-2(3H)-thione**. Leveraging data from structurally related benzoxazole derivatives, this document outlines potential therapeutic applications, mechanisms of action, and experimental protocols for researchers, scientists, and drug development professionals.

Introduction to 5-Methylbenzo[d]oxazole-2(3H)-thione

5-Methylbenzo[d]oxazole-2(3H)-thione belongs to the benzoxazole class of heterocyclic compounds. The benzoxazole ring system is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.^{[1][2]} The core structure consists of a benzene ring fused to an oxazole ring. The "-2(3H)-thione" designation indicates the presence of a thione (C=S) group at the 2-position and a hydrogen atom at the 3-position of the oxazole ring. The "5-Methyl" substituent is a methyl group attached to the 5-position of the benzene ring.

Chemical Structure and Properties:

- Molecular Formula: C₈H₇NOS^[3]

- Molecular Weight: 165.21 g/mol [3]
- CAS Number: 22876-22-8[3][4]
- Synonyms: 5-Methyl-2,3-dihydro-1,3-benzoxazole-2-thione[3]

The thione group can exist in tautomeric equilibrium with a thiol form, which can influence its chemical reactivity and biological interactions.[5]

Potential Pharmacological Activities

While direct pharmacological data for **5-Methylbenzo[d]oxazole-2(3H)-thione** is limited, the benzoxazole scaffold is a well-established pharmacophore. Based on the activities of related compounds, we can preliminarily explore its potential in several key therapeutic areas.

Antimicrobial Activity

Derivatives of the benzoxazole scaffold have demonstrated significant antibacterial and antifungal properties.[6][7][8] For instance, 1,2,3-triazole linked benzo[d]oxazole-2-thiol derivatives have been synthesized and evaluated for their antimicrobial activity against various pathogenic bacteria and fungi.[8][9]

Hypothesized Mechanism of Action: The antimicrobial action of benzoxazole derivatives may involve the inhibition of essential microbial enzymes. For example, some studies on related thiazole derivatives suggest that these compounds could act as MurB inhibitors, an enzyme involved in the biosynthesis of the bacterial cell wall.[7]

Experimental Protocol: Microdilution Method for Antimicrobial Susceptibility Testing

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

- Preparation of Bacterial/Fungal Inoculum:
 - Culture the desired microbial strains (e.g., *Staphylococcus aureus*, *Escherichia coli*, *Candida albicans*) in an appropriate broth medium overnight.[6]
 - Dilute the culture to achieve a standardized concentration (e.g., 10^5 CFU/mL).

- Preparation of Compound Dilutions:
 - Prepare a stock solution of **5-Methylbenzo[d]oxazole-2(3H)-thione** in a suitable solvent (e.g., DMSO).
 - Perform serial two-fold dilutions in a 96-well microtiter plate containing the appropriate growth medium.
- Inoculation and Incubation:
 - Add the standardized microbial inoculum to each well.
 - Include positive (microbe only) and negative (medium only) controls.
 - Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
- Determination of MIC:
 - The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.

Data Presentation: Antimicrobial Activity of Related Benzoxazole Derivatives

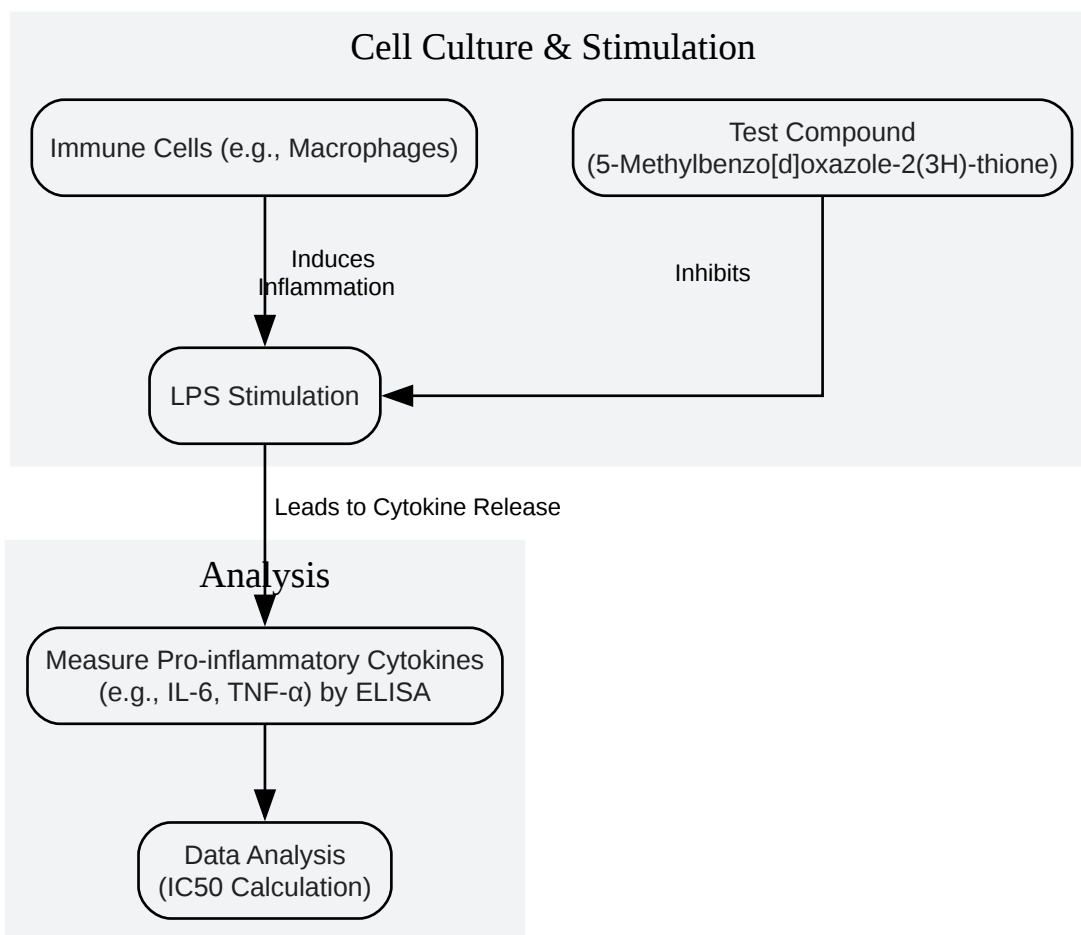
Compound Class	Test Organism	MIC (µg/mL)	Reference
5-Chloro-1,3-benzoxazol-2(3H)-one derivatives	S. aureus, E. coli	Good activity	[6]
1,2,3-Triazole linked mercaptobenzoxazoles	E. coli, P. aeruginosa, S. aureus, C. albicans	Promising results	[8][9]
Benzothiazole-based thiazolidinones	Various bacteria and fungi	More active than ampicillin in some strains	[7]

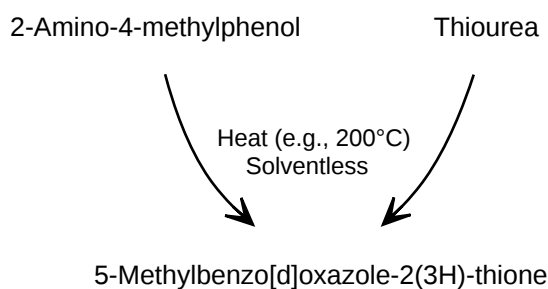
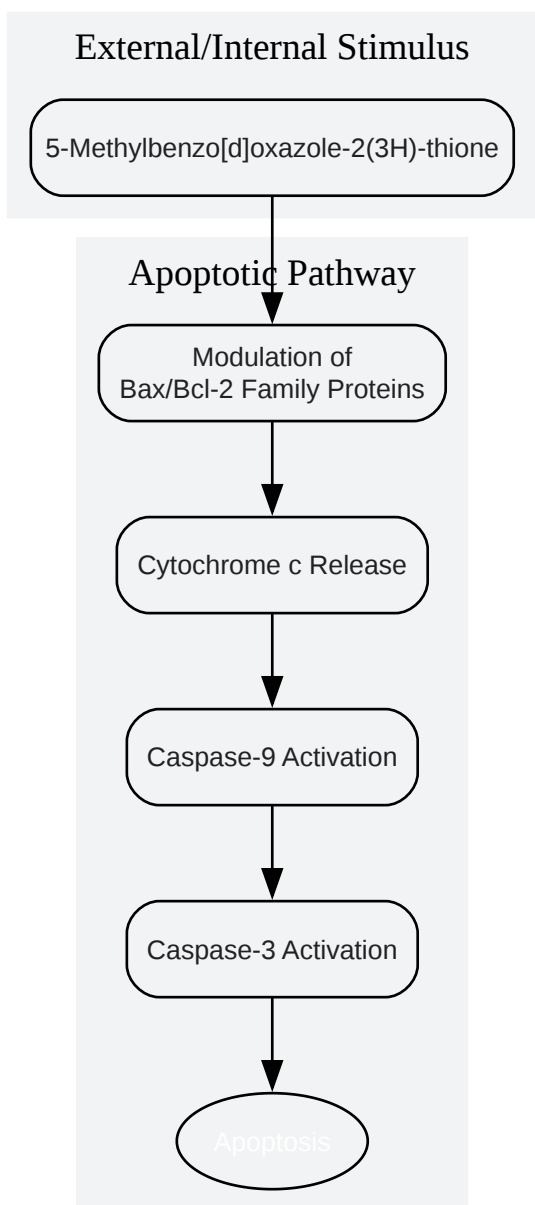
Anti-inflammatory Activity

Benzoxazole derivatives have been investigated for their anti-inflammatory properties.^[10] Some have been identified as inhibitors of myeloid differentiation protein 2 (MD2), which is a key player in the inflammatory response mediated by Toll-like receptor 4 (TLR4).^[10]

Hypothesized Mechanism of Action: The anti-inflammatory effects could be mediated through the inhibition of pro-inflammatory cytokines like IL-6 and TNF- α .^{[10][11]} By targeting key proteins in inflammatory signaling pathways, such as MD2, **5-Methylbenzo[d]oxazole-2(3H)-thione** could potentially modulate the inflammatory cascade.

Experimental Workflow: In Vitro Anti-inflammatory Assay





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- To cite this document: BenchChem. [preliminary pharmacological profile of 5-Methylbenzo[d]oxazole-2(3H)-thione]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1585142#preliminary-pharmacological-profile-of-5-methylbenzo-d-oxazole-2-3h-thione]

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